Cas no 10268-71-0 (Phenyl 2-methoxybenzoate)
Phenyl 2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Phenyl 2-methoxybenzoate
- o-Methoxybenzoic acid, phenyl ester
- 2-METHOXY-BENZOIC ACID PHENYL ESTER
- Benzoic acid,2-methoxy-, phenyl ester
- LZRFQYZCMVMADF-UHFFFAOYSA-N
- 2-methoxybenzoic acid phenyl ester
- Benzoic acid, 2-methoxy-, phenyl ester
- phenyl o-methoxybenzoate
- Phenyl 2-methoxybenzoate #
- ZB010325
- TL80090630
- SCHEMBL2149614
- MFCD00075799
- SR-01000245006
- 6-(Benzyloxy)-9-(1S,3R,4S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- DTXSID80333722
- 10268-71-0
- Phenyl2-methoxybenzoate
- AC-21027
- AS-63528
- FT-0722925
- SR-01000245006-1
- AKOS003503246
- D71157
- CS-0150315
-
- MDL: MFCD00075799
- Inchi: 1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3
- InChI Key: LZRFQYZCMVMADF-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 228.07866
- Monoisotopic Mass: 228.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.159
- Boiling Point: 369°C at 760 mmHg
- Flash Point: 154.5°C
- Refractive Index: 1.569
- PSA: 35.53
- LogP: 2.91440
Phenyl 2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36375-5g |
Phenyl2-methoxybenzoate |
10268-71-0 | 95% | 5g |
¥1550.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36375-100mg |
Phenyl2-methoxybenzoate |
10268-71-0 | 95% | 100mg |
¥40.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36375-250mg |
Phenyl2-methoxybenzoate |
10268-71-0 | 95% | 250mg |
¥207.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36375-1g |
Phenyl2-methoxybenzoate |
10268-71-0 | 95% | 1g |
¥517.0 | 2024-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL366-200mg |
Phenyl 2-methoxybenzoate |
10268-71-0 | 95+% | 200mg |
194.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL366-50mg |
Phenyl 2-methoxybenzoate |
10268-71-0 | 95+% | 50mg |
84.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL366-100mg |
Phenyl 2-methoxybenzoate |
10268-71-0 | 95+% | 100mg |
361CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL366-250mg |
Phenyl 2-methoxybenzoate |
10268-71-0 | 95+% | 250mg |
825CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL366-1g |
Phenyl 2-methoxybenzoate |
10268-71-0 | 95+% | 1g |
581.0CNY | 2021-07-14 | |
| Ambeed | A467089-250mg |
Phenyl 2-methoxybenzoate |
10268-71-0 | 95% | 250mg |
$35.0 | 2024-04-26 |
Phenyl 2-methoxybenzoate Suppliers
Phenyl 2-methoxybenzoate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Phenyl 2-methoxybenzoate
Phenyl 2-Methoxybenzoate: A Comprehensive Overview
Phenyl 2-methoxybenzoate, also known by its CAS number 10268-71-0, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, which belongs to the class of esters, is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic chemistry and materials science have further highlighted its potential in diverse domains, making it a subject of extensive research.
The molecular structure of phenyl 2-methoxybenzoate consists of a benzoate group with a methoxy substituent at the 2-position. This arrangement imparts specific electronic and steric properties, which are crucial for its reactivity and functionality. Researchers have explored its role as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, studies have demonstrated its utility in the development of bioactive compounds with potential anti-inflammatory and antimicrobial properties.
One of the most notable applications of phenyl 2-methoxybenzoate is in the field of polymer science. Recent investigations have revealed its ability to act as a building block for the creation of advanced polymeric materials. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and electronics. The compound's role in polymerization processes has been extensively documented, with findings published in leading scientific journals such as Nature Materials and Advanced Functional Materials.
In addition to its industrial applications, phenyl 2-methoxybenzoate has also found relevance in environmental science. Studies have shown that this compound can serve as an effective adsorbent for heavy metal ions in contaminated water systems. Its ability to form stable complexes with metals like lead and mercury makes it a promising candidate for water purification technologies. This discovery has been particularly significant given the increasing global concern over water pollution and the need for sustainable solutions.
The synthesis of phenyl 2-methoxybenzoate has been optimized through various methodologies, including traditional Fischer esterification and modern catalytic processes. Recent advancements in catalysis, such as the use of enzymatic catalysts, have enabled more efficient and environmentally friendly production routes. These developments not only enhance the scalability of the compound but also align with global efforts to promote green chemistry practices.
The spectroscopic properties of phenyl 2-methoxybenzoate have also been a focal point of recent research. Scientists have utilized techniques such as UV-Vis spectroscopy and NMR to elucidate its electronic transitions and molecular interactions. These insights have provided valuable information about its optical properties, which are critical for applications in optoelectronics and sensor technologies.
In conclusion, phenyl 2-methoxybenzoate, with its CAS number 10268-71-0, stands out as a multifaceted compound with immense potential across various disciplines. From materials science to environmental engineering, its versatility continues to drive innovative research and development. As scientific understanding deepens, it is anticipated that this compound will play an even more pivotal role in shaping future technologies and industries.
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